molecular formula C21H26N4O2 B2874138 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide CAS No. 862810-61-5

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide

Cat. No.: B2874138
CAS No.: 862810-61-5
M. Wt: 366.465
InChI Key: USEFUPOKYLJECA-UHFFFAOYSA-N
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Description

“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide” is a complex organic compound. It belongs to a class of compounds known as imidazo[1,2-a]pyrimidines . These are organic polycyclic compounds containing an imidazole ring fused to a pyrimidine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyrimidine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .


Synthesis Analysis

The synthesis of amide-functionalized imidazo[1,2-a]pyrimidines involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . All synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines .


Molecular Structure Analysis

The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . This includes multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Scientific Research Applications

Inotropic and Vasodilatory Properties

Imidazo[1,2-a]pyrimidines, closely related to N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide, have been studied for their potential in treating congestive heart failure. These compounds, including variants like imidazo[4,5-b]- and imidazo[4,5-c]pyridines, exhibit both inotropic and vasodilatory properties, which are crucial in heart failure management. The nitrogen position in these compounds significantly influences their potency (Spitzer et al., 1988).

Anti-Inflammatory Properties

The compound 2,3-bis(p-methoxyphenyl)imidazo[1,2-a]pyrimidine, similar to this compound, has been investigated for its anti-inflammatory properties. Its presence in biological materials like serum, urine, and feces has been studied to understand its absorption, metabolism, and excretion, which are important for its potential use as an anti-inflammatory agent (Kaiser & Forist, 1975).

Anticancer Activity

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines have been explored for their potential as anticancer agents. For instance, selenylated imidazo[1,2-a]pyridines have shown promising activity against breast cancer cells, highlighting their potential as antiproliferative agents (Almeida et al., 2018). Additionally, benzimidazole condensed ring systems, including benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, have been synthesized and shown variable degrees of antineoplastic activity against certain cell lines (Abdel-Hafez, 2007).

Plant Growth Regulation

Imidazole derivatives, which include imidazo[1,2-a]pyrimidines, are used in physiological research as inhibitors of specific cytochrome P-450 dependent monooxygenases. They offer valuable insights into the regulation of terpenoid metabolism, which is related to plant growth, cell division, and senescence (Grossmann, 1990).

Gastric Antisecretory and Cytoprotective Effects

Research on substituted imidazo[1,2-a]pyridines has revealed their potential as antiulcer agents with gastric antisecretory and cytoprotective properties. These properties are crucial for developing new treatments for ulcers and related gastric issues (Kaminski et al., 1985).

Future Directions

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyrimidine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide” and related compounds may have potential future applications in drug development.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-4-7-15(8-5-2)20(26)23-17-13-16(9-10-19(17)27-3)18-14-25-12-6-11-22-21(25)24-18/h6,9-15H,4-5,7-8H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEFUPOKYLJECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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